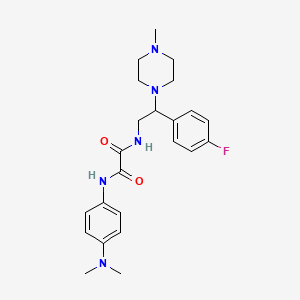
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
-
Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction involves 4-(dimethylamino)aniline and 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.
Reaction Conditions: This reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is typically performed at low temperatures (0-5°C) to control the reactivity of oxalyl chloride.
-
Coupling Reaction: : The intermediate products are then coupled under controlled conditions to form the final compound.
Reaction Conditions: This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.
Automated Synthesis: Employing automated systems to precisely control reaction parameters and scale up production efficiently.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reagents and Conditions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the oxalamide group, potentially converting it to amines.
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Reagents and Conditions: Halogenation, nitration, or sulfonation can be performed using reagents like bromine, nitric acid, or sulfuric acid, respectively.
Major Products
Oxidation Products: N-oxides of the dimethylamino group.
Reduction Products: Amines derived from the reduction of the oxalamide group.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biology
Biochemical Probes: Used in the study of enzyme activity and protein interactions due to its ability to bind to specific biological targets.
Medicine
Pharmaceutical Development: Investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders or cancers.
Industry
Chemical Synthesis: Employed in the synthesis of other complex organic molecules.
Analytical Chemistry: Used as a standard or reference compound in analytical techniques.
作用機序
The mechanism by which N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.
類似化合物との比較
Similar Compounds
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it potentially more effective or selective in its biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-27(2)20-10-8-19(9-11-20)26-23(31)22(30)25-16-21(17-4-6-18(24)7-5-17)29-14-12-28(3)13-15-29/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZYPZIOSLLQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
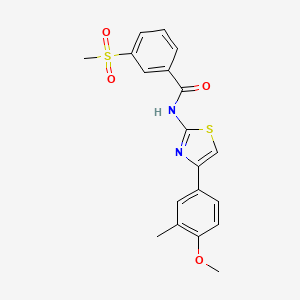
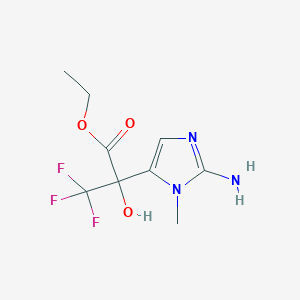
![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)
![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)
![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)
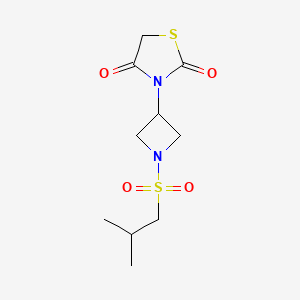
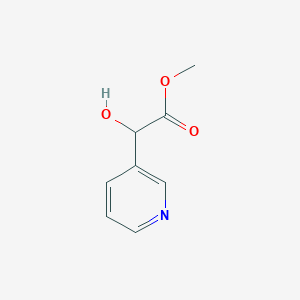
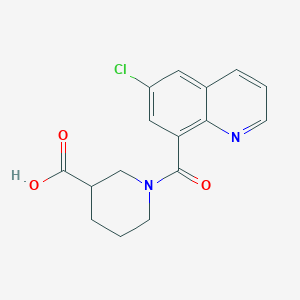
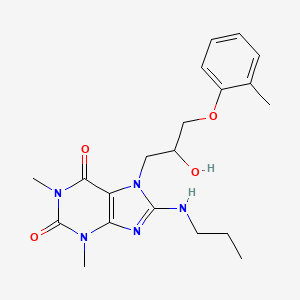
![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)

![N-(2-chloro-6-fluorobenzyl)-1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2807850.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807851.png)
